5-Amino-3-chloro-2-fluorobenzoic acid

Catalog No.
S14141922
CAS No.
M.F
C7H5ClFNO2
M. Wt
189.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-3-chloro-2-fluorobenzoic acid

Product Name

5-Amino-3-chloro-2-fluorobenzoic acid

IUPAC Name

5-amino-3-chloro-2-fluorobenzoic acid

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

InChI

InChI=1S/C7H5ClFNO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

OLAANUPOBONDNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)N

5-Amino-3-chloro-2-fluorobenzoic acid is an aromatic compound characterized by the presence of an amino group, a chloro group, and a fluorine atom attached to a benzoic acid structure. Its molecular formula is C7H5ClFNO2C_7H_5ClFNO_2 and it has a molecular weight of approximately 189.57 g/mol. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique functional groups, which can partake in various

  • Substitution Reactions: The amino, chloro, and fluoro groups can be replaced with other substituents under appropriate conditions. For instance, nucleophilic substitution can occur at the chloro position.
  • Acid-Base Reactions: The carboxylic acid group can act as an acid, donating a proton in basic conditions.
  • Coupling Reactions: This compound can participate in coupling reactions to form more complex molecules, often used in the synthesis of dyes or pharmaceuticals .

The synthesis of 5-amino-3-chloro-2-fluorobenzoic acid can be achieved through several methods:

  • Nitration followed by Reduction: Starting from 3-chloro-2-fluorobenzoic acid, nitration can introduce a nitro group, which can subsequently be reduced to an amino group using reducing agents like iron and hydrochloric acid.
  • Direct Amination: This method involves the direct introduction of an amino group onto the aromatic ring using ammonia or amines under catalytic conditions.
  • Halogenation Reactions: The introduction of chlorine and fluorine can be done through electrophilic aromatic substitution reactions using chlorinating and fluorinating agents .

5-Amino-3-chloro-2-fluorobenzoic acid has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing various drugs due to its ability to modify biological activity.
  • Agrochemicals: It may serve as an intermediate in the production of herbicides or pesticides.
  • Dyes and Pigments: Its unique structure allows it to be used in the synthesis of dyes with specific color properties .

Interaction studies for 5-amino-3-chloro-2-fluorobenzoic acid focus on its reactivity with biological molecules. For example, its interactions with enzymes or receptors could provide insights into its potential therapeutic uses or toxicity profiles. Studies on similar compounds suggest that halogenated benzoic acids often show enhanced interactions with biological targets due to increased hydrophobic interactions .

Several compounds share structural similarities with 5-amino-3-chloro-2-fluorobenzoic acid. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberUnique Features
2-Amino-3-chloro-5-fluorobenzoic acid1022961-12-1Different substitution pattern; potential use in pharmaceuticals
3-Amino-5-chloro-2-fluorobenzoic acid1339070-81-3Similar structure but different amino positioning; possible applications in dye synthesis
5-Chloro-2-fluorobenzoic acid394-30-9Lacks amino group; primarily used as a precursor in chemical synthesis
2-Amino-4-chloro-5-fluorobenzoic acidNot availableSimilar halogenation pattern; potential use as a herbicide

These compounds illustrate various substitution patterns and functional groups that influence their reactivity and applications, making each compound unique despite structural similarities .

Multi-Step Organic Synthesis Pathways

Nitration-Reduction Sequences for Amino Group Introduction

The introduction of the amino group at position 5 typically begins with nitration of a halogenated benzoic acid precursor. A widely adopted route involves 2-chloro-4-fluorobenzoic acid as the starting material, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures (55–70°C) to yield 2-chloro-4-fluoro-5-nitrobenzoic acid. This step exploits the electron-withdrawing effects of the chloro and fluoro substituents to direct nitration to the para position relative to the carboxylic acid group. Reaction optimization studies demonstrate that maintaining a molar excess of nitric acid (1.4–1.8 equivalents) and extended reaction times (4–7 hours) minimizes di-nitration byproducts while achieving nitro group incorporation in 85–90% yield.

Subsequent reduction of the nitro group to an amine is accomplished via catalytic hydrogenation. Palladium on carbon (Pd/C) under hydrogen gas or hydrazine hydrate in ethanol efficiently converts the nitro intermediate to 5-amino-3-chloro-2-fluorobenzoic acid with yields exceeding 90%. Alternative reducing agents, such as iron in acidic media, have been explored but result in lower regioselectivity and purity.

Table 1: Comparative Analysis of Nitration-Reduction Conditions

ParameterNitration (HNO₃/H₂SO₄)Reduction (Pd/C, H₂)
Temperature55–70°C25–50°C
Reaction Time4–7 hours2–4 hours
Yield85–90%90–97%
Byproduct Formation3–9% di-nitro<2% dehalogenation

Halogenation Techniques for Position-Specific Substitution

The chloro and fluoro substituents in the precursor are introduced during earlier synthetic stages, often via electrophilic aromatic substitution or directed ortho-metalation. For instance, 2,4-difluoro-3-chlorobenzoic acid—a common precursor—is synthesized through sequential halogenation steps involving chlorination at position 3 and fluorination at positions 2 and 4. Lithium-base-mediated halogen exchange reactions, though less common, offer an alternative for fine-tuning substituent positions. Recent advances in halogenation emphasize the use of flow chemistry to enhance selectivity and reduce waste generation.

Catalytic Systems for Regioselective Functionalization

Regioselectivity in nitration and reduction steps is heavily influenced by catalytic systems. The use of Pd/C in hydrogenation not only ensures high efficiency but also prevents undesired dehalogenation, a common side reaction in aryl halide reduction. Copper-catalyzed cross-coupling methods, though not directly applied in the final steps, inform the design of analogous systems for functional group retention during amination. For nitration, sulfuric acid acts as both a catalyst and solvent, polarizing the aromatic ring to favor nitro group addition at the electron-deficient position 5.

Continuous Flow Reactor Implementations in Industrial Production

Transitioning from batch to continuous flow reactors has revolutionized large-scale synthesis. In one industrial protocol, the nitration step is conducted in a tubular reactor with precise temperature control (60±2°C), reducing reaction time from 6 hours to 90 minutes while maintaining 88% yield. Flow systems also mitigate safety risks associated with exothermic nitration and enable real-time monitoring of intermediate purity. Post-reduction purification is integrated into the flow setup via inline liquid-liquid extraction, enhancing throughput to >1 kg/hour.

Purification Protocol Development for High-Purity Output

Final product purity (>99%) is achieved through multi-stage purification. After hydrogenation, crude 5-amino-3-chloro-2-fluorobenzoic acid is subjected to acid-base extraction, leveraging the compound’s solubility in aqueous alkaline solutions (pH 9–10) and organic solvents like dichloromethane. Recrystallization from ethanol-water mixtures removes residual isomers, while column chromatography on silica gel addresses trace di-nitro contaminants. Advanced techniques, such as preparative high-performance liquid chromatography (HPLC), are reserved for pharmaceutical-grade material, achieving impurity levels below 0.1%.

Table 2: Purification Methods and Efficiency

MethodPurity AchievedKey Impurities Removed
Acid-Base Extraction95–97%Unreacted nitro, salts
Recrystallization98–99%Isomers, di-nitro
Preparative HPLC>99.9%Trace organics

5-Amino-3-chloro-2-fluorobenzoic acid exhibits distinctive electrophilic aromatic substitution patterns due to its unique substitution pattern with three different functional groups on the aromatic ring . The presence of the amino group, chlorine atom, and fluorine atom, along with the carboxylic acid functionality, creates a complex electronic environment that significantly influences the reactivity and regioselectivity of electrophilic aromatic substitution reactions [2].

The amino group (-NH₂) at the 5-position acts as a strong activating and ortho/para-directing group through resonance effects, donating electron density to the aromatic ring [3]. This electron donation increases the nucleophilicity of the ring, particularly at positions ortho and para to the amino group [2]. However, this directing effect is counterbalanced by the presence of the halogen substituents and the carboxylic acid group [4].

The carboxylic acid group (-COOH) functions as a deactivating and meta-directing group due to its electron-withdrawing nature [4]. This group decreases the overall electron density of the aromatic ring, making it less susceptible to attack by electrophiles [3]. The meta-directing effect of the carboxylic acid group is particularly significant in determining the substitution pattern of 5-amino-3-chloro-2-fluorobenzoic acid [4].

The halogen substituents (chlorine and fluorine) exhibit dual effects on the electrophilic aromatic substitution reactions [5]. While they are electron-withdrawing through inductive effects, they can also donate electron density through resonance with their lone pairs [5]. Generally, halogens are considered deactivating but ortho/para-directing groups [3]. The presence of both chlorine at the 3-position and fluorine at the 2-position creates a unique electronic environment that influences the overall reactivity of the aromatic ring [5].

Table 1: Directing Effects of Substituents in 5-Amino-3-chloro-2-fluorobenzoic acid

SubstituentPositionElectronic EffectDirecting EffectRelative Strength
Amino (-NH₂)5Activatingortho/paraStrong
Chloro (-Cl)3Deactivatingortho/paraModerate
Fluoro (-F)2Deactivatingortho/paraModerate
Carboxyl (-COOH)1DeactivatingmetaStrong

The combined effects of these substituents result in a complex substitution pattern for electrophilic aromatic substitution reactions [2]. The most reactive position for electrophilic attack is determined by the interplay of these directing effects [3]. Experimental studies have shown that the 4-position (between the amino and chloro groups) and the 6-position (between the amino and carboxyl groups) are the most susceptible to electrophilic attack, with the 4-position generally showing higher reactivity due to the strong activating effect of the adjacent amino group [2] [3].

Amino Group Reactivity in Condensation Reactions

The amino group in 5-amino-3-chloro-2-fluorobenzoic acid plays a crucial role in various condensation reactions, exhibiting distinctive reactivity patterns influenced by the electronic effects of the neighboring halogen substituents and the carboxylic acid group [6]. The nucleophilic character of the amino group makes it particularly reactive toward electrophilic species in condensation reactions [7].

In amide formation reactions, the amino group of 5-amino-3-chloro-2-fluorobenzoic acid can react with carboxylic acids or their activated derivatives to form amide bonds [6]. This reaction typically proceeds through a nucleophilic addition-elimination mechanism, where the amino group attacks the carbonyl carbon of the activated carboxylic acid, followed by elimination of the leaving group [6]. The presence of the electron-withdrawing halogen substituents (chlorine and fluorine) reduces the nucleophilicity of the amino group compared to unsubstituted aniline, affecting the rate and efficiency of amide formation [7].

The amino group can also participate in imine formation reactions with aldehydes and ketones [7]. This condensation reaction involves nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form an imine (Schiff base) [7]. The electron-withdrawing effects of the halogen substituents and the carboxylic acid group decrease the nucleophilicity of the amino group, resulting in slower reaction rates compared to unsubstituted aromatic amines [6] [7].

Another significant condensation reaction involving the amino group is the formation of benzimidazoles and related heterocycles [8]. The amino group can react with ortho-substituted carboxylic acids or their derivatives to form these heterocyclic compounds through a cyclization process [8]. The electronic effects of the substituents in 5-amino-3-chloro-2-fluorobenzoic acid influence the reactivity and regioselectivity of these cyclization reactions [8].

Table 2: Condensation Reactions Involving the Amino Group of 5-Amino-3-chloro-2-fluorobenzoic acid

Reaction TypeReactantProduct TypeReaction ConditionsRelative Rate
Amide FormationCarboxylic acids/derivativesAmidesTiCl₄, pyridine, refluxModerate
Imine FormationAldehydes/ketonesImines/Schiff basesAcidic catalysis, dehydrating conditionsSlow
Benzimidazole Formationortho-substituted carboxylic acidsBenzimidazolesHigh temperature, acidic conditionsSlow
Urea FormationIsocyanatesUreasRoom temperature, aprotic solventModerate

The kinetics of these condensation reactions are significantly influenced by the electronic effects of the substituents [6]. The electron-withdrawing nature of the halogen substituents and the carboxylic acid group reduces the nucleophilicity of the amino group, resulting in slower reaction rates compared to unsubstituted anilines [7]. However, this reduced reactivity can sometimes lead to increased selectivity in certain condensation reactions [6] [7].

Dehalogenation Pathways under Varied Conditions

5-Amino-3-chloro-2-fluorobenzoic acid can undergo various dehalogenation reactions, with the removal of either the chlorine or fluorine atoms occurring through different mechanistic pathways depending on the reaction conditions [9]. The selective dehalogenation of this compound is of particular interest due to its potential applications in organic synthesis and pharmaceutical development [10].

Nucleophilic aromatic substitution represents one of the primary mechanisms for dehalogenation of 5-amino-3-chloro-2-fluorobenzoic acid [9]. In this pathway, a nucleophile attacks the carbon atom bearing the halogen, forming a Meisenheimer complex intermediate, followed by elimination of the halide ion [9]. The fluorine atom at the 2-position is generally more susceptible to nucleophilic substitution compared to the chlorine atom at the 3-position due to the higher electronegativity of fluorine and its position ortho to the carboxylic acid group [9] [11].

Reductive dehalogenation offers another important pathway for the removal of halogen atoms from 5-amino-3-chloro-2-fluorobenzoic acid [12]. This process typically involves the use of reducing agents such as hydrogen with palladium catalysts, or single-electron transfer reagents like sodium metal in liquid ammonia [12]. Under these conditions, the carbon-halogen bond is cleaved, resulting in the replacement of the halogen with hydrogen [12]. The selectivity between chlorine and fluorine removal depends on the specific reducing agent and reaction conditions employed [10] [12].

Enzymatic dehalogenation represents a biocatalytic approach to removing halogen atoms from 5-amino-3-chloro-2-fluorobenzoic acid [10]. Various dehalogenase enzymes can catalyze the hydrolytic replacement of halogens with hydroxyl groups or the reductive removal of halogens [10]. These enzymatic processes often show high regioselectivity, with some enzymes preferentially targeting specific halogen positions [10] [13].

Table 3: Dehalogenation Pathways for 5-Amino-3-chloro-2-fluorobenzoic acid

Dehalogenation PathwayReaction ConditionsPreferential Halogen RemovalMechanismSelectivity
Nucleophilic Aromatic SubstitutionStrong nucleophiles (OH⁻, NH₂⁻), polar solventsFluorine (2-position)Addition-elimination via Meisenheimer complexHigh
Reductive DehalogenationH₂/Pd, Na/NH₃, SmI₂Chlorine (3-position)Single electron transfer or hydrogenolysisModerate
Enzymatic DehalogenationDehalogenase enzymes, aqueous bufferDepends on enzyme specificityHydrolytic or reductiveVery high
Photochemical DehalogenationUV irradiation, photosensitizersNon-selectiveRadical formationLow

The position of the halogen relative to other functional groups significantly influences the dehalogenation pathways [9]. The fluorine atom at the 2-position, being ortho to the carboxylic acid group, can participate in anchimeric assistance through coordination with the carboxylate group, facilitating certain dehalogenation reactions [14]. The chlorine atom at the 3-position, being meta to both the amino and carboxylic acid groups, exhibits different reactivity patterns in dehalogenation reactions [12] [14].

Experimental studies have shown that under specific conditions, selective dehalogenation of either the chlorine or fluorine atom can be achieved [9] [12]. For instance, nucleophilic conditions tend to favor fluorine removal, while certain reductive conditions preferentially remove the chlorine atom [9] [12]. This selectivity is valuable for the synthesis of specifically substituted derivatives of 5-amino-3-chloro-2-fluorobenzoic acid [10] [12].

Steric and Electronic Effects on Reaction Rates

The reaction rates of 5-amino-3-chloro-2-fluorobenzoic acid are significantly influenced by both steric and electronic effects arising from its unique substitution pattern [15]. These effects play crucial roles in determining the kinetics of various reactions, including electrophilic aromatic substitution, nucleophilic substitution, and condensation reactions [16].

The steric effects in 5-amino-3-chloro-2-fluorobenzoic acid primarily arise from the spatial arrangement of the substituents around the aromatic ring [17]. The presence of the chlorine atom at the 3-position and the fluorine atom at the 2-position creates steric hindrance that affects the approach of reagents to certain positions on the ring [17]. This steric hindrance is particularly significant for reactions occurring at positions adjacent to these halogen substituents [15] [17].

Electronic effects, both inductive and resonance, significantly influence the reaction rates of 5-amino-3-chloro-2-fluorobenzoic acid [18]. The electron-withdrawing nature of the halogen substituents and the carboxylic acid group, combined with the electron-donating effect of the amino group, creates a complex electronic environment that affects the reactivity of the molecule [18]. These electronic effects can be quantified using Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing properties of substituents [19].

Table 4: Hammett Substituent Constants and Their Effects on Reaction Rates

SubstituentPositionHammett Constant (σ)Electronic EffectEffect on Reaction Rate
Amino (-NH₂)5-0.66 (para)Strongly electron-donatingIncreases rate of electrophilic substitution
Chloro (-Cl)3+0.37 (meta)Electron-withdrawingDecreases rate of electrophilic substitution
Fluoro (-F)2+0.06 (ortho)Weakly electron-withdrawingSlightly decreases rate of electrophilic substitution
Carboxyl (-COOH)1+0.45 (direct)Strongly electron-withdrawingDecreases rate of electrophilic substitution

The combined steric and electronic effects result in position-specific reaction rates for various transformations of 5-amino-3-chloro-2-fluorobenzoic acid [15] [20]. For electrophilic aromatic substitution reactions, the 4-position (between the amino and chloro groups) generally shows the highest reactivity due to the strong activating effect of the adjacent amino group, despite some steric hindrance from the neighboring chlorine atom [15] [20].

Kinetic studies have revealed that the reaction rates of 5-amino-3-chloro-2-fluorobenzoic acid are also influenced by solvent effects and temperature [21]. Polar solvents can stabilize charged intermediates, affecting the reaction rates of processes involving ionic species [21]. Temperature effects on reaction rates follow the Arrhenius equation, with activation energies influenced by the steric and electronic properties of the molecule [21] [22].

Computational studies using density functional theory (DFT) have provided valuable insights into the steric and electronic effects on reaction rates of 5-amino-3-chloro-2-fluorobenzoic acid and related compounds [23] [24]. These studies have shown that the electronic distribution within the molecule, as influenced by the substituents, plays a crucial role in determining the energetics of reaction pathways and transition states [23] [24].

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

188.9992843 g/mol

Monoisotopic Mass

188.9992843 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types